molecular formula C35H36O14 B14456054 Podophyllotoxin-salicyliden-glucosid [German] CAS No. 73839-75-5

Podophyllotoxin-salicyliden-glucosid [German]

Cat. No.: B14456054
CAS No.: 73839-75-5
M. Wt: 680.6 g/mol
InChI Key: YMQPCIXQSVBLRK-RVKKUCOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podophyllotoxin-salicyliden-glucosid is a compound derived from podophyllotoxin, a naturally occurring lignan extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin is known for its significant antineoplastic and antiviral properties . The compound has been widely studied for its potential therapeutic applications, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of podophyllotoxin-salicyliden-glucosid involves several steps, starting from the extraction of podophyllotoxin from Podophyllum species. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate podophyllotoxin from the plant material . The isolated podophyllotoxin is then subjected to chemical modifications to introduce the salicyliden-glucosid moiety.

One common method involves the reaction of podophyllotoxin with salicylaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene . The resulting product is then purified using chromatographic techniques to obtain pure podophyllotoxin-salicyliden-glucosid.

Industrial Production Methods

Industrial production of podophyllotoxin-salicyliden-glucosid follows similar synthetic routes but on a larger scale. The process involves the use of large-scale extraction equipment and reactors to handle the increased volume of reactants and solvents. The purification steps are also scaled up using industrial chromatography systems to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Podophyllotoxin-salicyliden-glucosid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of podophyllotoxin-salicyliden-glucosid can lead to the formation of quinones, while reduction can yield alcohol derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and specificity .

Scientific Research Applications

Comparison with Similar Compounds

Podophyllotoxin-salicyliden-glucosid is unique compared to other similar compounds due to its specific chemical structure and biological activity. Some similar compounds include:

Podophyllotoxin-salicyliden-glucosid stands out due to its enhanced biological activity and reduced side effects compared to its parent compound and other derivatives .

Properties

CAS No.

73839-75-5

Molecular Formula

C35H36O14

Molecular Weight

680.6 g/mol

IUPAC Name

(5R,5aR,8aR,9R)-5-[[(6R,7R,8R)-7,8-dihydroxy-2-(2-hydroxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C35H36O14/c1-40-23-8-15(9-24(41-2)31(23)42-3)26-17-10-21-22(46-14-45-21)11-18(17)30(19-12-43-33(39)27(19)26)48-35-29(38)28(37)32-25(47-35)13-44-34(49-32)16-6-4-5-7-20(16)36/h4-11,19,25-30,32,34-38H,12-14H2,1-3H3/t19-,25?,26+,27-,28+,29+,30-,32?,34?,35-/m0/s1

InChI Key

YMQPCIXQSVBLRK-RVKKUCOHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H](C7C(O6)COC(O7)C8=CC=CC=C8O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CC=C8O)O)O

Origin of Product

United States

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